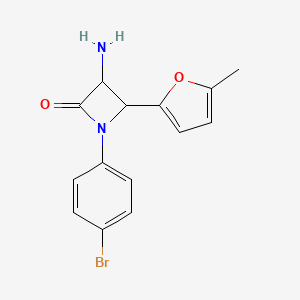
3-Amino-1-(4-bromophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(4-bromophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. This compound is characterized by its unique structure, which includes an azetidinone ring, a bromophenyl group, and a methylfuran group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-bromophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-lactam.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Attachment of the Methylfuran Group: The methylfuran group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a furan derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-bromophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromophenyl group can participate in nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Amino-1-(4-bromophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-bromophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(4-chlorophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one: Similar structure with a chlorophenyl group instead of a bromophenyl group.
3-Amino-1-(4-fluorophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one: Similar structure with a fluorophenyl group instead of a bromophenyl group.
3-Amino-1-(4-methylphenyl)-4-(5-methylfuran-2-yl)azetidin-2-one: Similar structure with a methylphenyl group instead of a bromophenyl group.
Uniqueness
The uniqueness of 3-Amino-1-(4-bromophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and potential biological activities compared to similar compounds.
Properties
CAS No. |
1291490-35-1 |
|---|---|
Molecular Formula |
C14H13BrN2O2 |
Molecular Weight |
321.17 g/mol |
IUPAC Name |
3-amino-1-(4-bromophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one |
InChI |
InChI=1S/C14H13BrN2O2/c1-8-2-7-11(19-8)13-12(16)14(18)17(13)10-5-3-9(15)4-6-10/h2-7,12-13H,16H2,1H3 |
InChI Key |
BTPUKKOAFJDXJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2C(C(=O)N2C3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


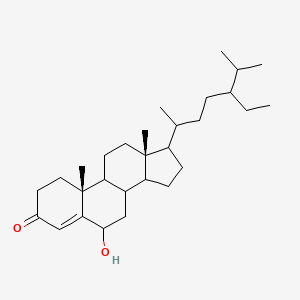
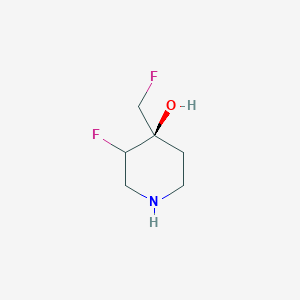
![3-[2,3-Bis(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14780643.png)
![(1R,2R,4S)-2-(1,2-dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14780646.png)
![Tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14780653.png)
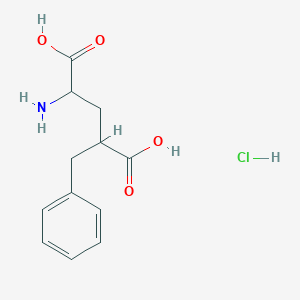
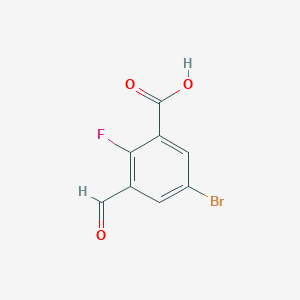
![3-[4-[1-(2,3-dihydroxypropanoyl)-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-4-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14780675.png)
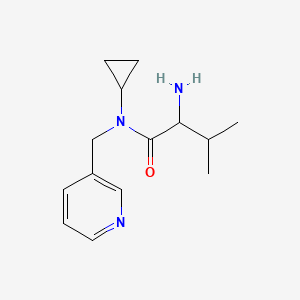
![6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione;dihydrate](/img/structure/B14780682.png)




